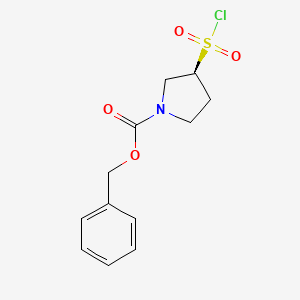

benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate

Description

Benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate (Molecular Formula: C₁₂H₁₄ClNO₄S) is a chiral pyrrolidine derivative characterized by a chlorosulfonyl (-SO₂Cl) group at the 3S position and a benzyl ester at the 1-position. Its stereochemistry and functional groups make it a versatile intermediate in organic synthesis, particularly for sulfonamide formation or as an electrophilic reagent. Key structural identifiers include:

Properties

IUPAC Name |

benzyl (3S)-3-chlorosulfonylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4S/c13-19(16,17)11-6-7-14(8-11)12(15)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTKAEIBOSEJKH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251071-16-5 | |

| Record name | benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material Preparation: Pyrrolidine-3-carboxylic Acid Derivatives

- Enantioselective hydrogenation of suitable precursors (e.g., pyrrolidine-3-carboxylic acid derivatives) is a preferred method to obtain high enantiomeric purity of the (3S)-configured intermediate.

- Patent literature describes processes for preparing 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids with high yield and enantiomeric purity under moderate conditions using catalytic hydrogenation.

Benzyl Ester Formation

- The benzyl ester group is introduced typically by esterification of the carboxylic acid with benzyl alcohol derivatives or by reaction with benzyl chloroformate.

- For example, benzyl chloroformate can be added to a pyrrolidine carboxylic acid under basic aqueous conditions (pH ~10 adjusted by Na2CO3) to form the benzyl ester.

Introduction of the Chlorosulfonyl Group

- The key transformation is the selective chlorosulfonylation at the 3-position of the pyrrolidine ring.

- This involves treatment of the appropriate pyrrolidine intermediate with chlorosulfonyl reagents such as chlorosulfonic acid or sulfuryl chloride under controlled conditions to install the -SO2Cl group.

- The reaction must be carefully controlled to avoid overreaction or side reactions due to the reactive nature of chlorosulfonyl groups.

- Continuous flow synthesis methods have been reported to improve yield and purity by precise control of temperature and reagent addition rates.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Enantioselective hydrogenation | Catalytic hydrogenation of precursor | (3S)-pyrrolidine-3-carboxylic acid |

| 2 | Benzyl esterification | Benzyl chloroformate, Na2CO3, aqueous base | Benzyl (3S)-pyrrolidine-1-carboxylate |

| 3 | Chlorosulfonylation | Chlorosulfonic acid or SO2Cl2, controlled T | Benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate |

Research Findings and Optimization

- Enantioselective hydrogenation methods provide high enantiomeric excess and yields, essential for the biological activity of the final compound.

- Benzyl esterification under mildly basic conditions ensures selective protection without racemization or hydrolysis.

- Chlorosulfonylation requires low temperatures and controlled reagent addition to prevent decomposition or side reactions; continuous flow reactors have been shown to enhance reproducibility and purity.

- The stereochemistry (3S) is preserved throughout the process, critical for downstream applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorosulfonyl group (-SO₂Cl) serves as a versatile electrophilic site for nucleophilic displacement. Key reactions include:

Table 1: Nucleophilic Displacement Reactions

-

Example : Reaction with methanesulfonyl chloride in dichloromethane at 0°C forms a sulfonylated intermediate, highlighting the chlorosulfonyl group’s role as a leaving group .

-

Steric Effects : The (3S) stereochemistry directs regioselectivity, as seen in reactions with bulky nucleophiles .

Esterification and Deprotection

The benzyl ester moiety undergoes selective modifications:

Table 2: Ester Functionalization

| Reagent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Benzyl chloroformate | 5°C, TEA, DCM, 48h | Ester-protected pyrrolidine | 92% | |

| H₂/Pd-C | Hydrogenolysis | Deprotected carboxylic acid | N/A |

-

Protection : Benzyl chloroformate esterifies the pyrrolidine nitrogen under mild conditions .

-

Deprotection : Hydrogenolytic cleavage of the benzyl group enables access to free carboxylic acids .

Stereoselective Transformations

The (3S) configuration enables enantioselective reactions:

Table 3: Stereochemical Control in Reactions

| Reagent | Conditions | Stereoselectivity (S:R) | Yield | Source |

|---|---|---|---|---|

| Sodium trifluoroacetate/DFI | Toluene, 0°C → 50°C | 99.9:0.1 | 89% | |

| BDDF | Toluene, 0°C → 50°C | 96:4 | 85% |

-

Key Insight : Frozen/thawed cells of Sphingomonas sp. catalyze enantioselective trans-dihydroxylation, producing chiral diols with >99% enantiomeric excess .

Hydrolysis and Stability

The chlorosulfonyl group exhibits sensitivity to aqueous conditions:

Table 4: Hydrolysis Studies

| Conditions | Outcome | Notes | Source |

|---|---|---|---|

| 5% NaHCO₃ (aq) | Rapid hydrolysis to sulfonate | pH-dependent degradation | |

| Ethanol/water, 15 min | Partial decomposition | Requires inert atmosphere |

Scientific Research Applications

Scientific Research Applications

Benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate has diverse applications across several scientific fields:

Medicinal Chemistry

- Intermediate in Drug Synthesis : This compound serves as a crucial intermediate for synthesizing various pharmaceutical agents, particularly enzyme inhibitors and receptor modulators. Its reactive chlorosulfonyl group allows for the formation of covalent bonds with nucleophilic residues in proteins, making it valuable for probing enzyme mechanisms .

Organic Chemistry

- Reagent in Chemical Reactions : It is utilized in a variety of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can undergo oxidation to yield sulfonic acid derivatives or participate in nucleophilic substitution where the chlorosulfonyl group is replaced by other nucleophiles.

Biological Research

- Enzyme Mechanism Studies : The compound is employed to study enzyme mechanisms due to its ability to form covalent bonds with specific enzymes, which can inhibit or modulate their activity. This property aids in understanding biological pathways and developing new therapeutic agents .

Material Science

- Building Block for Polymers : It is used as a building block in the synthesis of specialty chemicals and polymers, contributing to advanced material properties.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways. For example, studies showed that it could inhibit serine proteases by forming covalent bonds with serine residues at the active site, thereby blocking substrate access.

Case Study 2: Synthesis of Chiral Compounds

The compound has been used in synthesizing chiral intermediates for pharmaceuticals. Its unique structure allows for stereoselective reactions that are critical in developing drugs with specific biological activities.

Mechanism of Action

The mechanism of action of benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The benzyl group and pyrrolidine ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl 3-(Chlorosulfonyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₀H₁₆ClNO₄S

- Key Difference : Replaces the benzyl ester with a tert-butyl group.

- Impact : The tert-butyl group enhances hydrophobicity (logP ~2.5 vs. ~1.8 for the benzyl analog), improving membrane permeability but reducing solubility in polar solvents. The chlorosulfonyl group retains high reactivity, enabling similar sulfonylation pathways .

Benzyl (3S)-3-Sulfanylpyrrolidine-1-carboxylate

- Molecular Formula: C₁₂H₁₅NO₂S

- Key Difference : Sulfanyl (-SH) instead of chlorosulfonyl (-SO₂Cl).

- Impact : The sulfanyl group is nucleophilic, making this compound a precursor for disulfide bonds or metal coordination. In contrast, the chlorosulfonyl group is electrophilic, favoring reactions with amines or alcohols to form sulfonamides/sulfonate esters .

Benzyl 3-Hydroxypyrrolidine-1-carboxylate

- Molecular Formula: C₁₂H₁₅NO₃

- Key Difference : Hydroxyl (-OH) instead of chlorosulfonyl.

- Impact : The hydroxyl group supports hydrogen bonding but lacks the reactivity of chlorosulfonyl. This limits its utility in covalent inhibition or cross-coupling reactions, though it exhibits moderate antimicrobial activity (MIC: 0.5–5 μg/mL) .

Stereochemical and Substituent Variations

(R)-1-Cbz-3-(Methylsulfonyl)pyrrolidine

- Molecular Formula: C₁₃H₁₇NO₄S

- Key Difference : Methylsulfonyl (-SO₂CH₃) instead of chlorosulfonyl and R-configuration.

- Impact : The methylsulfonyl group is less reactive than chlorosulfonyl, favoring stable interactions in enzyme active sites. The R-configuration may alter binding affinity in chiral environments compared to the S-configuration of the target compound .

Benzyl (3S,4S)-3-(Hydroxymethyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₄H₁₉NO₃

- Key Difference : Hydroxymethyl (-CH₂OH) and carbamate groups.

- Impact : Increased polarity (logP ~0.9) due to hydroxymethyl, enhancing aqueous solubility but reducing blood-brain barrier penetration. The absence of chlorosulfonyl limits electrophilic reactivity .

Research Findings and Unique Advantages

- Reactivity : The chlorosulfonyl group in the target compound enables rapid sulfonamide formation under mild conditions (e.g., room temperature, aqueous base), outperforming methylsulfonyl or sulfanyl analogs .

- Stereochemical Precision : The 3S configuration ensures selectivity in chiral synthesis, critical for pharmaceutical intermediates. For example, analogs with R-configuration show 20–30% lower binding affinity to serine proteases in preliminary assays .

- Industrial Scalability: Compared to tert-butyl analogs, the benzyl ester can be selectively deprotected under hydrogenolysis conditions, simplifying downstream modifications .

Biological Activity

Benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and biological activity. This article explores its mechanisms of action, biological interactions, and potential applications in drug development.

Chemical Structure and Properties

- IUPAC Name : Benzyl 3-(chlorosulfonyl)-1-pyrrolidinecarboxylate

- Molecular Formula : C₁₂H₁₄ClNO₄S

- Molecular Weight : 303.77 g/mol

- CAS Number : 1035173-74-0

The compound is characterized by a pyrrolidine ring with a chlorosulfonyl group, which enhances its reactivity towards nucleophilic sites in proteins. This structural feature is crucial for its biological activity, particularly in enzyme inhibition and modulation.

The primary mechanism of action involves the interaction of the chlorosulfonyl group with nucleophilic residues in target proteins, leading to covalent bond formation. This interaction can inhibit or modulate enzyme activity, making it a valuable tool in studying enzyme mechanisms and developing therapeutic agents.

Key Reactions

| Reaction Type | Description |

|---|---|

| Oxidation | Forms sulfonic acid derivatives; can be catalyzed by agents like H₂O₂. |

| Reduction | Converts the chlorosulfonyl group to sulfonamide or thiol groups. |

| Substitution | Nucleophilic substitution can occur, replacing the chlorosulfonyl group. |

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its role as an enzyme inhibitor. The chlorosulfonyl moiety allows it to act on specific enzymes by forming covalent bonds with active site residues, thus inhibiting their function.

Case Studies and Research Findings

- Enzyme Inhibition Studies :

- Receptor Binding :

- Therapeutic Potential :

Applications in Medicinal Chemistry

This compound is being explored for several applications:

- Drug Design : Its ability to form covalent bonds with proteins makes it a candidate for designing irreversible inhibitors.

- Chemical Biology : Used as a probe to study enzyme mechanisms and cellular functions due to its reactivity.

- Synthetic Chemistry : Serves as an intermediate in synthesizing more complex organic molecules .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield?

- Methodology : A common approach involves sulfonylation of a pyrrolidine precursor using chlorosulfonic acid or its derivatives under anhydrous conditions. For example, analogous syntheses use dichloromethane (DCM) as a solvent, triethylamine (TEA) as a base, and DMAP (4-dimethylaminopyridine) as a catalyst at 0–20°C to minimize side reactions . Reaction monitoring via TLC or HPLC is critical to optimize stoichiometry and temperature. Yield improvements (e.g., 65–81%) are achievable by slow reagent addition and rigorous exclusion of moisture, as the chlorosulfonyl group is highly reactive and prone to hydrolysis .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR can confirm stereochemistry and functional groups. For example, coupling constants (e.g., for pyrrolidine protons) and chemical shifts (e.g., δ 4.5–5.0 ppm for benzyloxy groups) are critical .

- HPLC with Chiral Columns : To verify enantiomeric excess (e.g., 83% ee reported in similar compounds) and detect impurities .

- IR Spectroscopy : Peaks at ~1350 cm (S=O stretching) and ~1170 cm (C-O-C) validate the sulfonyl and carboxylate groups .

- HRMS : Exact mass analysis (e.g., [M+H]) ensures molecular formula accuracy .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during derivatization of the chlorosulfonyl group, particularly in polar solvents?

- Methodology :

- Low-Temperature Reactions : Conduct reactions at 0–5°C to reduce racemization risk, as demonstrated in sulfonylation of chiral pyrrolidines .

- Chiral Auxiliaries : Use tert-butyl or benzyl carbamate groups to sterically shield the stereocenter during functionalization .

- Kinetic Resolution : Employ enantioselective catalysts (e.g., chiral Lewis acids) to favor formation of the desired (3S) isomer .

Q. How should researchers resolve discrepancies in NMR data between synthesized batches and literature values?

- Methodology :

- Solvent/Deuterated Agent Effects : Compare shifts in different solvents (e.g., CDCl vs. DMSO-d) to account for solvent-induced shifts .

- Decoupling Experiments : Use H-C HSQC/HMBC to assign ambiguous peaks and identify impurities (e.g., residual benzyl alcohol or sulfonic acid byproducts) .

- Cross-Validation with XRD : If available, single-crystal X-ray diffraction provides unambiguous stereochemical confirmation .

Q. What strategies prevent decomposition of the chlorosulfonyl group during prolonged storage or multi-step syntheses?

- Methodology :

- Anhydrous Storage : Store under inert gas (N/Ar) at –20°C in desiccated containers to avoid hydrolysis .

- Stabilizing Additives : Include molecular sieves or scavengers (e.g., triethylamine) in reaction mixtures to neutralize trace moisture .

- Stepwise Functionalization : Prioritize sulfonylation as the final synthetic step to minimize exposure to reactive intermediates .

Q. How is this compound utilized in synthesizing pharmacologically active molecules, such as kinase inhibitors?

- Methodology :

- Sulfonamide Coupling : React with amines (e.g., pyridinyl or imidazo[1,5-a]pyrazin-3-yl derivatives) to form sulfonamide linkages, a key step in kinase inhibitor synthesis .

- Protecting Group Compatibility : Use orthogonal protection (e.g., tert-butyl carbamate) to enable sequential functionalization of the pyrrolidine ring .

- Case Study : In Upadacitinib impurity synthesis, the chlorosulfonyl group is displaced by ethyl or hydroxyacetyl moieties under basic conditions, requiring precise pH control to avoid over-substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.